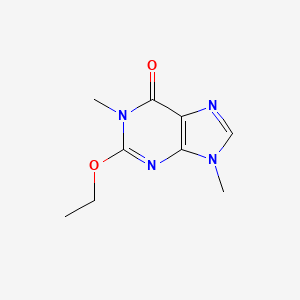
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine, also known as 25CN-NBOH, is a research chemical that belongs to the 2C family of phenethylamines. It is a potent agonist of the serotonin receptor, and its effects on the human body are currently being studied by scientists around the world.
Mecanismo De Acción
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to a cascade of biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine are still being studied. However, it is believed that it may have a role in the regulation of mood, appetite, and sleep. It may also have an impact on the immune system and the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine in lab experiments is its potency and selectivity as a serotonin receptor agonist. This makes it a useful tool for studying the role of serotonin receptors in the body. However, its potential for toxicity and its limited availability may pose limitations for its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine. One area of interest is its potential use in the treatment of mental health disorders, particularly depression and anxiety. Another area of interest is its role in the regulation of the immune system and its potential use in the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine and its potential for toxicity.
Métodos De Síntesis
The synthesis of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine is a complex process that involves several steps. The first step is the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with 2-chloro-4-isopropoxy-5-methoxybenzylamine to form the intermediate product. The final step involves the reduction of the intermediate product to yield (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine.
Aplicaciones Científicas De Investigación
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine is currently being studied for its potential use in the treatment of various mental health disorders, including depression, anxiety, and addiction. It is also being investigated for its potential use in the field of neuroscience, particularly in the study of serotonin receptors and their role in the brain.
Propiedades
IUPAC Name |
N-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12(2)21-17-10-15(18)13(9-16(17)20-3)11-19-14-7-5-4-6-8-14/h4-10,12,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWAKNQASNAJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)CNC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)
![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)


![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)
![N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)

![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)

